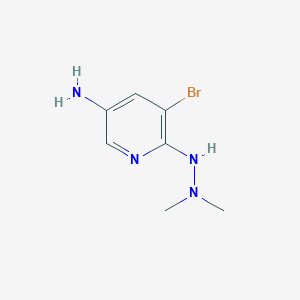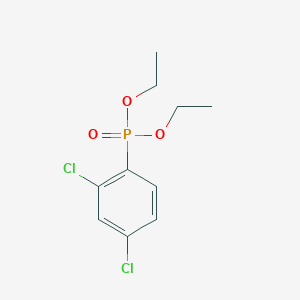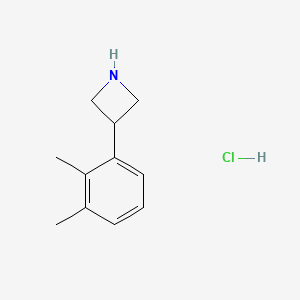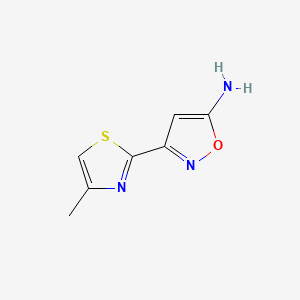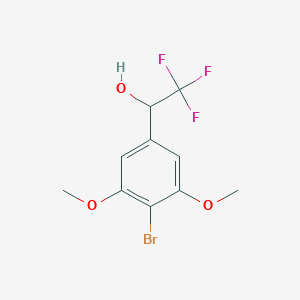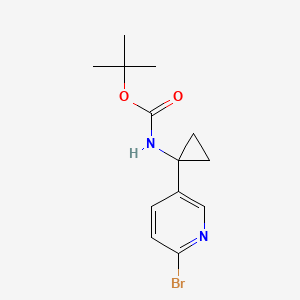
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine is a synthetic compound known for its potential applications in various scientific fields. It is a derivative of purine, a fundamental component of nucleic acids, and has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves several steps, typically starting with the preparation of the purine core. The introduction of the 3-iodobenzyl group and the trimethylsilyl group are key steps in the synthesis. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, forming new bonds with other molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological molecules, such as enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-(3-iodobenzyl)-9-(trimethylsilyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide: Known for its cardioprotective effects.
2-Chloro-N-(3-iodobenzyl)adenosine-5′-N-methyluronamide: Studied for its selective agonist activity on adenosine receptors.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H17ClIN5Si |
|---|---|
Molecular Weight |
457.77 g/mol |
IUPAC Name |
2-chloro-N-[(3-iodophenyl)methyl]-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C15H17ClIN5Si/c1-23(2,3)22-9-19-12-13(20-15(16)21-14(12)22)18-8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H,18,20,21) |
InChI Key |
IOLNKBYCKMITPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


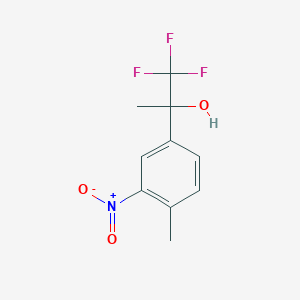
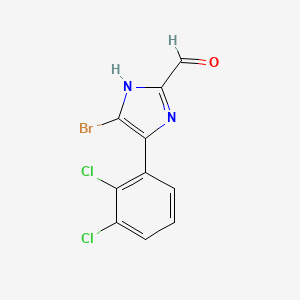
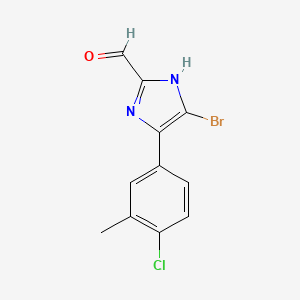
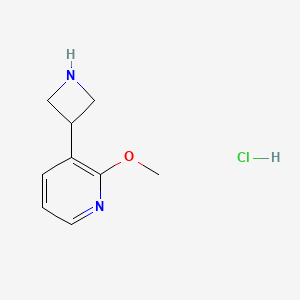
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
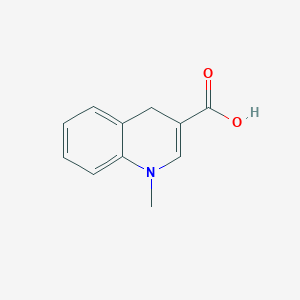
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
